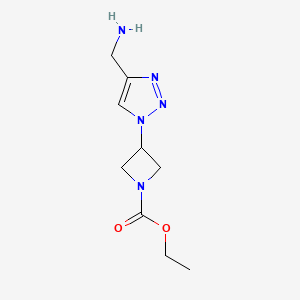

ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[4-(aminomethyl)triazol-1-yl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-2-16-9(15)13-5-8(6-13)14-4-7(3-10)11-12-14/h4,8H,2-3,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQFFLVMKPIQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that azetidine derivatives are used for a wide variety of natural and synthetic products exhibiting a variety of biological activities.

Mode of Action

It’s known that azetidine derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule.

Biological Activity

Ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₅O₂ |

| Molecular Weight | 195.23 g/mol |

| CAS Number | Not available |

The compound features a triazole ring which is known for its diverse biological activities, including antifungal and anticancer properties.

The biological activity of this compound is primarily attributed to the presence of the triazole moiety. Triazoles have been shown to interact with various biological targets, including enzymes involved in nucleic acid synthesis and cell proliferation. Specifically, they can inhibit:

- Cytokine Production : Compounds similar to ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine have been documented to inhibit cytokine production, which is crucial in inflammatory processes .

- Enzymatic Activity : The triazole derivatives often target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are significant in cancer cell proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves:

- Inhibition of Tumor Growth : Targeting specific proteins involved in cell cycle regulation.

- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Anti-inflammatory Effects

Research indicates that triazole derivatives can modulate inflammatory responses by inhibiting cytokines such as TNF-alpha and IL-6. This property makes them potential candidates for treating chronic inflammatory diseases .

Case Studies

Several case studies have investigated the biological effects of triazole derivatives:

- Study on Cytokine Inhibition : A study demonstrated that a derivative similar to ethyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine significantly reduced cytokine levels in a murine model of inflammation .

- Anticancer Activity : In vitro studies showed that triazole derivatives exhibited potent cytotoxic effects against breast cancer cell lines by disrupting cellular pathways essential for survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other triazole-azetidine derivatives, particularly tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride (CAS: 2137640-21-0). Below is a comparative analysis:

Key Research Findings

Synthetic Utility :

- The ethyl variant is preferred for solution-phase synthesis due to its neutral charge and compatibility with organic solvents.

- The tert-butyl derivative’s hydrochloride salt facilitates solid-phase peptide synthesis , as its ionic nature improves resin loading efficiency.

Pharmacokinetic Properties :

- The azetidine ring’s strain in both compounds enhances membrane permeability compared to larger cyclic amines (e.g., piperidines).

- The tert-butyl derivative’s hydrochloride salt improves oral bioavailability in preclinical models due to increased solubility.

Click Chemistry Compatibility :

- Both compounds retain the triazole’s bioorthogonal reactivity, enabling post-synthetic modifications (e.g., fluorophore labeling).

Limitations and Challenges

- Ethyl Variant : Requires deprotection steps to access the free amine, increasing synthetic complexity.

- tert-Butyl Variant: Hydrochloride salt may interfere with non-polar reactions (e.g., lipid bilayer studies).

Preparation Methods

Protection and Functionalization of Azetidine

- Starting from tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, the amine group is often protected or converted to a suitable intermediate to facilitate selective reactions on the azetidine ring.

- Conversion to hydrochloride salt for stability and purification is common: For example, treatment with aqueous HCl in ethanol followed by solvent removal yields the hydrochloride salt with good yield (~61-81.9%).

Formation of the 1,2,3-Triazole Ring via CuAAC

- The azide intermediate is prepared by diazotization or substitution reactions (e.g., using trimethylsilyl azide and t-butyl nitrite at 0 °C) to yield azide in high yield (~98%).

- The azide is then reacted with an alkyne (such as ethynyltrimethylsilane) in the presence of copper sulfate and sodium ascorbate in a DMSO/water mixture, heated at 80 °C for 24 hours to form the 1,2,3-triazole ring.

- This copper-catalyzed cycloaddition is highly regioselective and efficient, forming the 1,4-disubstituted triazole.

Introduction of Aminomethyl Group

- Reduction of nitrile or other precursor groups to the aminomethyl functionality can be performed using lithium aluminum hydride or catalytic hydrogenation with Pd/C under acidic conditions (e.g., TFA in MeOH/DMF) to achieve complete conversion.

- The water-soluble 4-triazole-benzyl amine intermediates are often used directly in subsequent steps without further purification.

Carbamate Formation and Final Assembly

- The ethyl carbamate moiety on the azetidine nitrogen is introduced either by direct carbamoylation or by using protected azetidine derivatives that are deprotected and then coupled.

- Coupling reactions often employ carbodiimide-mediated amidation, for example, EDCI with benzotriazol-1-ol and N-ethyl-N,N-diisopropylamine in DMF at room temperature for 12 hours under inert atmosphere.

- Purification is typically achieved by silica gel chromatography using mixtures such as 5% methanol in dichloromethane.

Representative Reaction Conditions and Yields

Analytical and Purification Notes

- Reaction progress is monitored by TLC and LC-MS analysis.

- Purification typically involves silica gel chromatography with solvent systems such as methanol/dichloromethane mixtures.

- The final compound is often isolated as an off-white solid with characteristic NMR signals confirming structure.

Summary of Preparation Methodology

The synthesis of this compound is a multistep process involving:

- Preparation of azetidine intermediates with protected amine groups.

- Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition.

- Reduction or transformation of functional groups to introduce the aminomethyl substituent.

- Carbamate formation through carbodiimide-mediated coupling reactions.

This approach allows for efficient, high-yield synthesis of the target compound with good regio- and chemoselectivity, suitable for further medicinal chemistry applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.